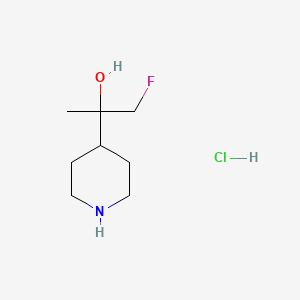
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C8H17ClFNO It is a fluorinated alcohol derivative of piperidine, a six-membered heterocyclic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride typically involves the fluorination of a precursor compound, followed by the introduction of the piperidine ring. One common method involves the reaction of 1-chloro-2-(piperidin-4-yl)propan-2-ol with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-fluoro-2-(piperidin-4-yl)propan-2-one.
Reduction: Formation of 2-(piperidin-4-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s pharmacological effects by interacting with neurotransmitter systems.
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)propan-2-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-Fluoro-2-(piperidin-1-yl)propan-2-ol: A structural isomer with the fluorine atom in a different position, leading to variations in reactivity and activity.
Biperiden: A piperidine derivative used as an anticholinergic agent, structurally similar but with distinct pharmacological effects.
Uniqueness: 1-Fluoro-2-(piperidin-4-yl)propan-2-ol hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C8H17ClFNO |
|---|---|
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
1-fluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H16FNO.ClH/c1-8(11,6-9)7-2-4-10-5-3-7;/h7,10-11H,2-6H2,1H3;1H |
Clé InChI |
JJCJKJJDPZANFO-UHFFFAOYSA-N |
SMILES canonique |
CC(CF)(C1CCNCC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


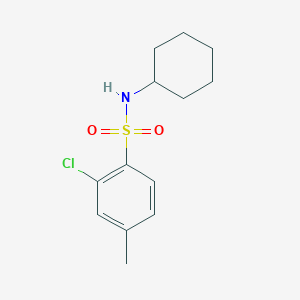
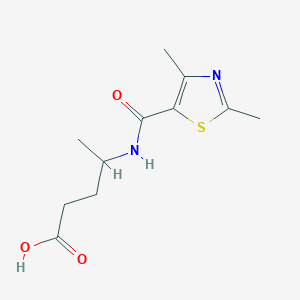


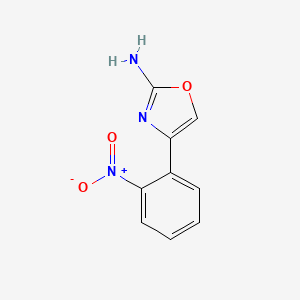
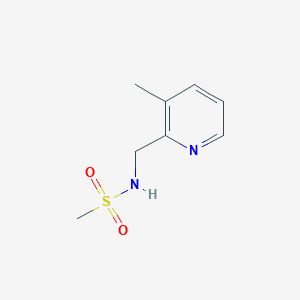

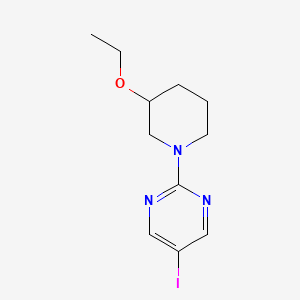

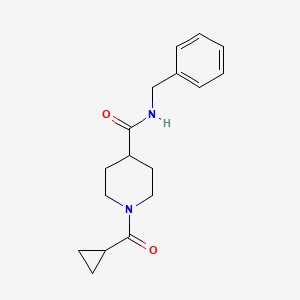

![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
